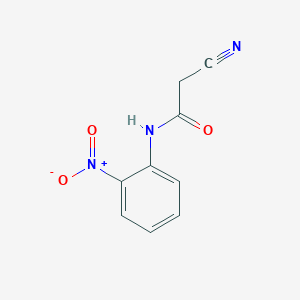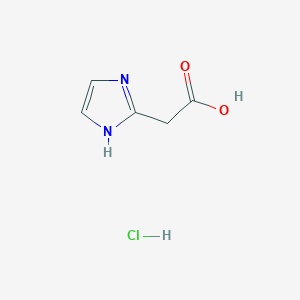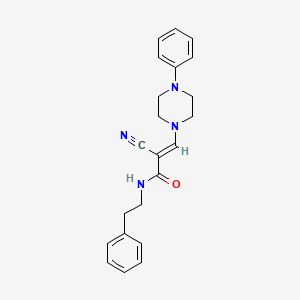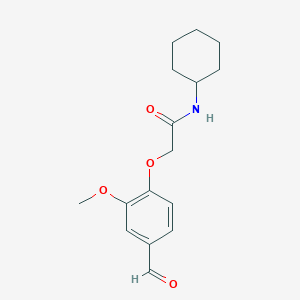
2-cyano-N-(2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-(2-nitrophenyl)acetamide is a biochemical compound with the molecular formula C9H7N3O3 and a molecular weight of 205.17 . It is used for proteomics research .
Synthesis Analysis
The synthesis of cyanoacetamides, such as this compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The this compound molecule contains a total of 22 bonds, including 15 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 nitrile (aliphatic), and 1 nitro group (aromatic) .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical and Chemical Properties Analysis
This compound is a solid substance that should be stored at room temperature .Scientific Research Applications
Solvatochromism and Hydrogen Bonding
The molecule 2-cyano-N-(2-nitrophenyl)acetamide has been studied for its solvatochromic properties, which refer to the change in the absorbance spectrum of a molecule due to solvation. For example, N-(4-Methyl-2-nitrophenyl)acetamide, a closely related compound, forms complexes with protophilic solvents, stabilized by bifurcate hydrogen bonds. These complexes exhibit a labile equilibrium affected by temperature, phase state, and the protophilic properties of the medium, characterized by a nonlinear dependence of the NH stretching frequency on the energy of the complex formation and a specific positive “dioxane” effect (Krivoruchka et al., 2004).
Non-linear Optical Materials
The structural and optical properties of compounds similar to this compound have also been explored, particularly in the context of non-linear optical materials. For instance, 3-Nitroacetanilide, known as N-(3-nitrophenyl)acetamide, has been identified as an organic non-linear optical material, demonstrating the potential use of nitrophenyl acetamides in the development of new optical materials (Mahalakshmi, Upadhyaya, & Row, 2002).
Bioactive Nitrosylated and Nitrated Derivatives
Research into bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their derived oligomers has shown an alternative pathway to phytotoxic metabolites. These compounds, including N-(2-hydroxy-5-nitrophenyl) acetamide, exhibit significant bioactivity, impacting gene expression profiles in Arabidopsis thaliana and demonstrating potential as phytotoxic agents (Girel et al., 2022).
Synthon in Heterocyclic Synthesis
The compound 2-cyano-N-(4-sulfamoylphenyl) acetamide, which shares functional groups with this compound, serves as a synthon in the synthesis of polyfunctionalized heterocyclic compounds. This highlights the role of such acetamides as building blocks in the creation of complex organic molecules, demonstrating their versatility in synthetic organic chemistry (Gouda, 2014).
Mechanism of Action
Future Directions
Cyanoacetamide-N-derivatives, including 2-cyano-N-(2-nitrophenyl)acetamide, have drawn the attention of biochemists in the last decade due to their diverse biological activities. They are considered one of the most important precursors for heterocyclic synthesis and have potential in evolving better chemotherapeutic agents .
Properties
IUPAC Name |
2-cyano-N-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c10-6-5-9(13)11-7-3-1-2-4-8(7)12(14)15/h1-4H,5H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSHCVNYQCNGAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(Pyrrolidine-1-sulfonyl)phenyl]methanamine](/img/structure/B2606609.png)
![2-(2-Formylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2606611.png)
![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide](/img/structure/B2606612.png)


![ethyl 3-carbamoyl-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2606616.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide](/img/structure/B2606622.png)
![Methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoate](/img/structure/B2606625.png)
![5,6-dichloro-N-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2606626.png)
![2-Chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2606627.png)



